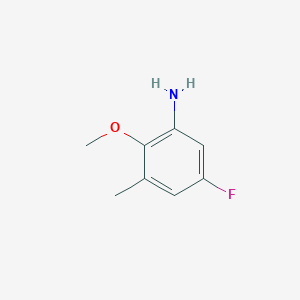

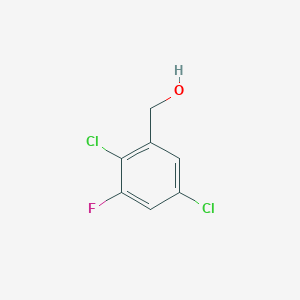

3-Fluoro-2-methoxy-6-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-methoxy-6-methylbenzoic acid is a fluorinated benzoic acid building block . It is derived from methylbenzoic acid, also known as ortho-toluic acid .

Synthesis Analysis

This compound can be used as a synthesis intermediate for APIs and liquid crystals . For instance, Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methoxy-6-methylbenzoic acid is C9H9FO3 . The molecular weight is 184.16 g/mol .Chemical Reactions Analysis

Diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be obtained from 3-fluoro-2-methylbenzoic acid through Friedel-Crafts acylation, followed by a reduction reaction .Physical And Chemical Properties Analysis

The physical form of 3-Fluoro-2-methoxy-6-methylbenzoic acid is a solid . The density, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

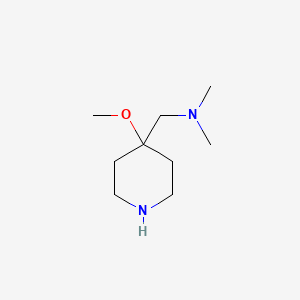

Chemical Synthesis

“3-Fluoro-2-methoxy-6-methylbenzoic acid” is used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it a valuable tool in the field of synthetic chemistry .

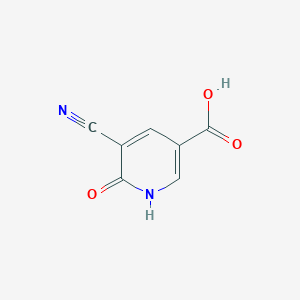

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of α-hydroxy acids . These are important compounds in biochemistry and medicine, and the ability to selectively produce one enantiomer over the other is a significant advantage .

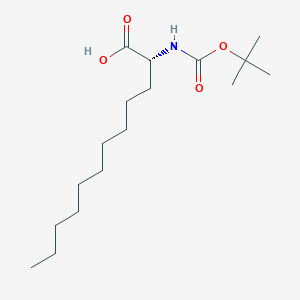

Synthesis of α-Amino Acids

“3-Fluoro-2-methoxy-6-methylbenzoic acid” is also used in the synthesis of α-amino acids . These are the building blocks of proteins and are crucial for life .

Production of Ferrocenyl Diols

This compound has been used in the synthesis of C2 symmetrical ferrocenyl diols . These are used in a variety of applications, including as catalysts in chemical reactions .

Synthesis of Propargyl Alcohols

“3-Fluoro-2-methoxy-6-methylbenzoic acid” is used in the synthesis of propargyl alcohols . These are used in a variety of chemical reactions and have applications in the pharmaceutical industry .

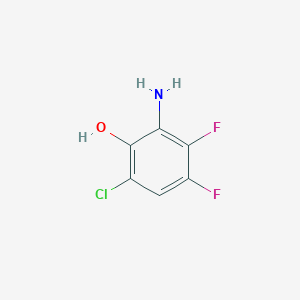

GC-MS Detection of Metabolites

This compound has been used in the GC-MS (Gas Chromatography-Mass Spectrometry) detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . This is a powerful technique for identifying and quantifying small molecules in complex mixtures .

Desymmetrizing Reduction

“3-Fluoro-2-methoxy-6-methylbenzoic acid” has been used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone . This is a useful reaction in the synthesis of complex organic molecules .

Bulk Manufacturing and Sourcing

This compound is available for bulk manufacturing and sourcing, making it accessible for large-scale research and industrial applications .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound is used as a building block in the synthesis of various pharmaceuticals .

Mode of Action

It is known to be used in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (sglt2) inhibitors . This suggests that the compound may interact with its targets through Friedel-Crafts acylation, followed by a reduction reaction .

Biochemical Pathways

It is known that the compound is used in the synthesis of sglt2 inhibitors , which play a role in the regulation of glucose levels in the body. Therefore, it can be inferred that the compound may indirectly affect glucose metabolism pathways.

Pharmacokinetics

As a small molecule with a molecular weight of 18416 g/mol , it is likely to have good bioavailability.

Result of Action

It is known that the compound is used in the synthesis of sglt2 inhibitors , which can lower blood glucose levels by preventing the reabsorption of glucose in the kidneys. Therefore, it can be inferred that the compound may indirectly contribute to the regulation of glucose levels in the body.

Action Environment

It is recommended that the compound be stored at room temperature , suggesting that extreme temperatures may affect its stability.

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLVQNOHJLVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-6-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.